molecular formula C22H37ClO4 B1679385 Nocloprost CAS No. 79360-43-3

Nocloprost

Cat. No.: B1679385
CAS No.: 79360-43-3
M. Wt: 401.0 g/mol
InChI Key: AIOFTOLPMOTZKD-OPVFONCOSA-N
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Chemical Reactions Analysis

Types of Reactions: Nocloprost undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed to reduce carbonyl groups to alcohols.

    Substitution: Halogenation reactions using reagents like thionyl chloride and phosphorus tribromide can introduce halogen atoms into the molecule.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different pharmacological activities.

Scientific Research Applications

Gastroprotective Effects

Mechanism of Action
Nocloprost exhibits potent gastroprotective effects by interacting with EP1 and EP3 receptors on gastric mucosal cells. This interaction leads to enhanced mucosal growth and protection against gastric lesions, making it a significant focus in gastrointestinal pharmacology .

Clinical Studies
A study demonstrated that this compound was the most effective oral compound in preventing gastric mucosal damage in rats induced by various noxious stimuli, such as restraint-cold stress and ethanol . In human trials, doses of 200 micrograms significantly reduced gastric acid secretion without affecting gastric emptying, indicating its potential for peptic ulcer therapy .

Pharmacokinetics

Bioavailability and Dosage
Research on the pharmacokinetics of this compound revealed low systemic bioavailability after oral administration but effective gastroprotective activity at specific doses. A study involving ten male volunteers showed that while lower doses (50-100 micrograms) were ineffective in altering gastric functions, a higher dose (200 micrograms) resulted in moderate gastric acid inhibition .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
BioavailabilityLow
Effective Dose Range50-200 μg
Gastric Acid InhibitionModerate at 200 μg
Effect on Gastric EmptyingNo significant change

Pharmaceutical Chemistry

Complexation Studies
The pharmaceutical properties of this compound have been enhanced through complexation with cyclodextrins. Studies showed that solid complexes formed with β- and γ-cyclodextrins improved solubility and stability, which are crucial for effective drug formulation.

Vasodilatory Effects

Experimental Findings
this compound has also been studied for its vasodilatory actions. In isolated perfused rabbit kidneys, lower concentrations inhibited pressor responses to sympathetic stimulation and angiotensin II while potentiating the effect of exogenous noradrenaline. This suggests potential applications in managing conditions related to vascular function.

Comparative Studies with Other Prostaglandin Analogs

This compound has been compared with other prostaglandin analogs like iloprost and nileprost. It demonstrated superior efficacy in protecting against stress-induced ulcers compared to these compounds .

Comparison with Similar Compounds

Uniqueness of Nocloprost: this compound is unique due to its high gastroprotective potency and relatively weak gastric inhibitory activity. Unlike other prostaglandin analogs, this compound exhibits low systemic bioavailability, making it a safer option for oral administration .

Biological Activity

Nocloprost is a synthetic analog of prostaglandin E2 (PGE2) known for its gastroprotective properties. This compound acts primarily as an agonist at the EP1 and EP3 receptors, playing a significant role in gastrointestinal physiology and pathology. The following sections detail the biological activity of this compound, including its mechanisms, effects on gastric functions, and relevant research findings.

This compound functions by mimicking the action of natural prostaglandins, which are lipid compounds involved in various physiological processes. Specifically, it binds to the EP1 and EP3 receptors, leading to several biological effects:

  • Gastroprotection : this compound enhances mucosal defense mechanisms in the gastrointestinal tract.
  • Inhibition of Gastric Acid Secretion : At higher doses, it can moderately inhibit gastric acid secretion.
  • Promotion of Mucosal Healing : It accelerates the healing process in chronic gastric ulcerations.

Effects on Gastric Functions

Research has shown that this compound has a complex interaction with gastric functions. A study conducted on human subjects demonstrated that:

  • Dosing : At doses of 50 and 100 micrograms, this compound was ineffective in altering gastric acid secretion or intragastric pH. However, a dose of 200 micrograms significantly reduced the response to pentagastrin and peptone meals by 30-50% and abolished plasma gastrin response without affecting gastric emptying .
  • Gastroprotective Potency : this compound exhibited high gastroprotective potency, particularly against ethanol-induced gastric lesions in animal models .

Table 1: Summary of Key Research Findings on this compound

Study ReferenceModel UsedDose (μg/kg)OutcomeSignificance
Human200Reduced pentagastrin responsep<0.01
Rat100Reduced ulcer incidence to 33%p<0.01
Rat0.01-100Prevented gastric lesions dose-dependentlyID50=0.25

Case Studies

  • Human Clinical Trials : In a controlled study involving human participants, this compound at varying doses was administered to evaluate its effects on gastric acid secretion and mucosal integrity. The results indicated that while lower doses had negligible effects, higher doses effectively suppressed gastrin release without adverse side effects .
  • Animal Models : In studies involving rats subjected to ethanol-induced gastric injury, this compound demonstrated significant protective effects. The administration of this compound resulted in a marked reduction in ulcer incidence compared to control groups treated with standard anti-ulcer medications .

Q & A

Basic Research Questions

Q. What experimental models are most suitable for evaluating Nocloprost’s efficacy in gastric ulcer treatment?

  • Methodological Answer : Preclinical studies should utilize validated animal models (e.g., ethanol-induced gastric ulcers in rodents) to assess this compound’s cytoprotective effects. Key parameters include ulcer index reduction, histopathological analysis of mucosal repair, and measurement of prostaglandin E2 (PGE2) levels in gastric tissue. Human pharmacokinetic studies should follow NIH guidelines for dose-response relationships, referencing plasma concentration-time profiles (e.g., Täuber et al., 1993) . Ensure statistical power via predefined sample sizes and assay qualification protocols .

Q. How does this compound’s molecular structure influence its receptor binding compared to endogenous prostaglandins?

  • Methodological Answer : this compound’s 9β-chlorine substitution and C-6 ester group alter its binding affinity to prostaglandin receptors (e.g., EP3/EP4). Use molecular docking simulations (e.g., CLC Drug Discovery Workbench) to compare binding poses with dinoprostone (PGE2). Analyze hydrogen bonding with residues like ALA 330 and GLN 73, and calculate free energy scores (∆G) to quantify stability . Validate findings via in vitro receptor activation assays measuring cAMP levels.

Q. What are the critical pharmacokinetic parameters to monitor in this compound studies?

  • Methodological Answer : Focus on bioavailability, half-life (t½), and renal clearance, especially in patients with impaired kidney function. Use high-performance liquid chromatography (HPLC) for plasma concentration analysis and correlate results with urinary excretion rates. Reference Täuber et al. (1993) for dose-linear pharmacokinetics in human volunteers .

Advanced Research Questions

Q. How do structural modifications in 9β-halogenated prostaglandin analogs enhance cytoprotective activity compared to this compound?

  • Methodological Answer : Conduct comparative molecular docking (Protein Data Bank ID: 4KEW) to evaluate analogs with fluorine/bromine substitutions at 9β or ester group variations at C-5. Measure docking scores (e.g., compound 2l: -71.25 vs. This compound: -58.11) and correlate with in vivo ulcer healing rates. Note that 3-(CF3-phenoxy) substitutions and α-OH at C-15 improve binding affinity . Validate via synthesis and testing in validated ulcer models.

Q. What contradictions exist between in silico predictions and experimental data for this compound analogs?

  • Methodological Answer : While Lipinski’s Rule of Five predicts oral bioavailability, this compound’s single violation (log P >5) contrasts with its observed efficacy. Resolve discrepancies by comparing in vitro permeability assays (e.g., Caco-2 monolayers) with in vivo absorption data. Analyze outliers (e.g., compound 2a with low docking scores but high activity) using quantum mechanical calculations to assess electronic effects .

Q. How can researchers optimize assay design to evaluate this compound’s dual role in platelet aggregation and ulcer healing?

  • Methodological Answer : Use dual-model systems:

  • Platelet aggregation : Measure thromboxane A2 (TXA2) formation in platelet-rich plasma (PRP) via ELISA, noting this compound’s biphasic effects (pro-aggregation at >1 µM, inhibition at lower doses) .
  • Ulcer healing : Quantify epidermal growth factor (EGF) upregulation in gastric biopsies via immunohistochemistry .
    Ensure cross-validation using selective receptor antagonists (e.g., EP1/EP2 blockers) to isolate mechanisms.

Q. Data Contradictions and Resolution Strategies

Observation Conflict Source Resolution Approach
This compound violates Lipinski’s RuleComputational vs. empirical data Perform MD simulations to assess membrane permeability under physiological conditions.
Discrepant docking scores in analogs2l vs. 2a Re-dock with flexible side chains and validate via SPR binding assays.
Dose-dependent platelet effectsAggregation vs. inhibition Conduct time-resolved measurements of TXA2 and cAMP levels.

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37ClO4/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,24-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOFTOLPMOTZKD-OPVFONCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021624
Record name Nocloprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79360-43-3
Record name Nocloprost [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079360433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nocloprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOCLOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7POM2OXT4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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